

Application Notes and Protocols: Synthesis of Anticancer Agents from 1-Benzofuran-5-amine

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Compound of Interest

Compound Name: **1-Benzofuran-5-amine**

Cat. No.: **B105165**

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel anticancer agents derived from **1-Benzofuran-5-amine**. This document outlines the rationale, synthetic strategies, experimental procedures, and biological evaluation of benzofuran-based compounds, particularly pyrimidine derivatives, which have shown promise as potent inhibitors of cancer cell proliferation.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer properties.^{[1][2]} **1-Benzofuran-5-amine** serves as a key and versatile building block for the synthesis of more complex molecules, particularly substituted pyrimidines.^[3] These derivatives are of significant interest in oncology as they can be designed to target various critical pathways involved in tumor growth and progression, such as receptor tyrosine kinases (e.g., EGFR) and microtubule dynamics.

This document focuses on the synthesis of N-(1-benzofuran-5-yl)pyrimidine-4-amine derivatives, which have been investigated for their cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of various benzofuran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID	Derivative Class	Cancer Cell Line	IC50 (µM)	Reference
BF-1	3- Amidobenzofuran	MDA-MB-231 (Breast)	3.01	[4]
BF-1	3- Amidobenzofuran	HCT-116 (Colon)	5.20	[4]
BF-2	Benzofuran-chalcone	A-375 (Melanoma)	-	[4]
BF-2	Benzofuran-chalcone	MCF-7 (Breast)	-	[4]
BF-3	2- Acetylbenzofuran hybrid	HeLa (Cervical)	-	[4]
BF-3	2- Acetylbenzofuran hybrid	HepG2 (Liver)	-	[4]
BF-4	Oxindole- benzofuran hybrid	MCF-7 (Breast)	2.27	[4]
BF-5	Piperazine- based benzofuran	A549 (Lung)	< 10	[5]
BF-5	Piperazine- based benzofuran	HeLa (Cervical)	< 10	[5]
BF-5	Piperazine- based benzofuran	MCF-7 (Breast)	< 10	[5]

BF-6	Benzofuran-4,5-dione	Pancreatic Cancer Cells	-	[6]
BF-7	3-Methylbenzofuran	A549 (Lung)	1.48	[5]
BF-8	Halogenated Benzofuran	K562 (Leukemia)	5	[7]
BF-8	Halogenated Benzofuran	HL60 (Leukemia)	0.1	[7]
BF-9	N-Methylpiperidine-based Benzofuran	SQ20B (Head and Neck)	0.46	[7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative anticancer agent, a substituted pyrimidine derivative, starting from **1-Benzofuran-5-amine**.

Protocol 1: Synthesis of N-(1-Benzofuran-5-yl)-5-fluoro-N-methylpyrimidin-4-amine

This protocol describes a two-step synthesis of a benzofuran-substituted pyrimidine, a class of compounds investigated for their anticancer properties.

Step 1: Synthesis of N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine

- Reaction: Nucleophilic aromatic substitution of 2,4-dichloro-5-fluoropyrimidine with **1-Benzofuran-5-amine**.
- Reagents:
 - 1-Benzofuran-5-amine**
 - 2,4-Dichloro-5-fluoropyrimidine

- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as a base
- Ethanol (EtOH) or Isopropanol (IPA) as a solvent
- Procedure:
 - To a solution of **1-Benzofuran-5-amine** (1.0 eq) in ethanol, add 2,4-dichloro-5-fluoropyrimidine (1.1 eq) and triethylamine (1.2 eq).
 - Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - The product may precipitate out of the solution. If so, collect the solid by filtration.
 - If no precipitate forms, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine.

Step 2: N-methylation of N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine

- Reaction: N-methylation of the secondary amine.
- Reagents:
 - N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine
 - Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) as a methylating agent
 - Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base
 - Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as a solvent
- Procedure:

- To a solution of N-(1-Benzofuran-5-yl)-5-fluoropyrimidin-4-amine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at 0°C for 30 minutes.
- Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction carefully by the slow addition of water at 0°C.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the final compound, N-(1-Benzofuran-5-yl)-5-fluoro-N-methylpyrimidin-4-amine.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the *in vitro* anticancer activity of the synthesized compounds.

- Materials:

- Human cancer cell lines (e.g., MCF-7, A549, HCT116)
- Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- Synthesized benzofuran derivative
- Dimethyl sulfoxide (DMSO)

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microplates

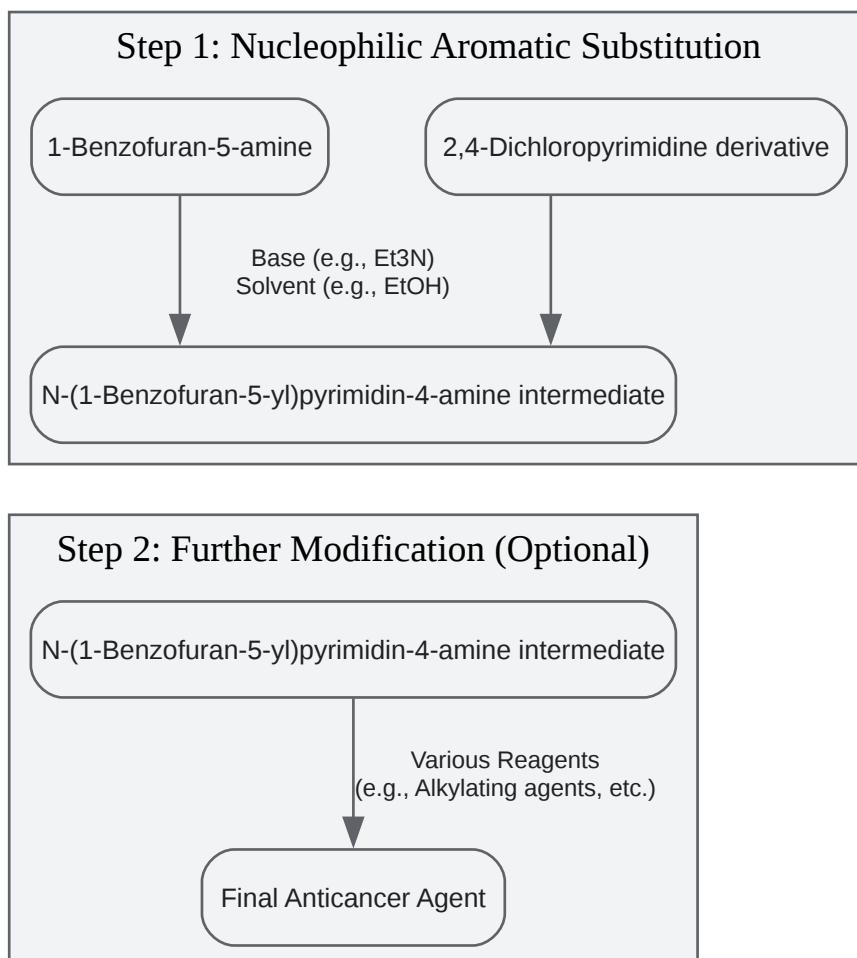
• Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the complete growth medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
- Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of N-(1-Benzofuran-5-yl)pyrimidine-4-amine derivatives.

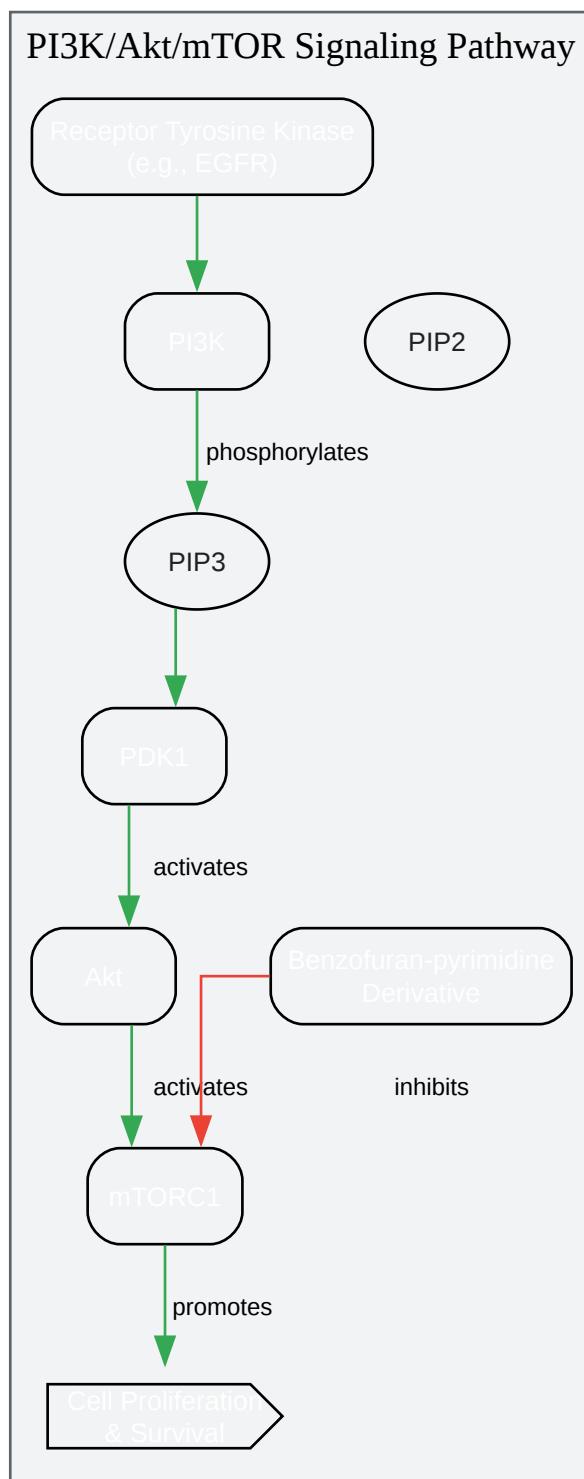


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Caption: General synthesis of benzofuran-pyrimidine anticancer agents.

Signaling Pathway: Potential Mechanism of Action

Benzofuran derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

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